molecular formula C20H20N8 B6476722 2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640836-26-4

2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6476722
CAS No.: 2640836-26-4
M. Wt: 372.4 g/mol
InChI Key: QOCSRYPHCRRREF-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core substituted with a methyl group at position 2 and a piperazine-linked pyridazine moiety at position 2. The pyridazine ring is further functionalized with a 1H-pyrazole group. The piperazine linker enhances solubility and bioavailability, while the pyrazole-pyridazine unit may contribute to specific binding interactions .

Properties

IUPAC Name

2-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8/c1-15-20(23-17-6-3-2-5-16(17)22-15)27-13-11-26(12-14-27)18-7-8-19(25-24-18)28-10-4-9-21-28/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCSRYPHCRRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline

  • Structural Differences : The pyrazole ring here is substituted with 3,5-dimethyl groups, compared to the unsubstituted pyrazole in the target compound.
  • This substitution may alter binding affinity to targets like kinases or GPCRs due to steric effects or enhanced van der Waals interactions .

6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7)

  • Structural Differences: Replaces the quinoxaline core with quinoline and introduces a triazolo-pyridazine system linked via a thioether.
  • The thioether group may enhance metabolic stability compared to ether or amine linkers. Pharmacological studies suggest such compounds exhibit kinase inhibition or antimicrobial activity .

Spiro[1,2-b]quinoxaline Derivatives

  • Structural Differences: Incorporates a spiro indenoquinoxaline system fused with pyrano[2,3-c]pyrazole, creating a rigid 3D structure.
  • Functional Impact : Spiro architectures restrict conformational flexibility, which could improve binding specificity but reduce synthetic accessibility. These derivatives are explored for antitumor and antimicrobial applications due to their planar aromatic systems .

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives

  • Structural Differences: Replaces quinoxaline with pyrazolopyrimidine cores.
  • Functional Impact: Pyrazolopyrimidines are known adenosine receptor antagonists. The hydrazine side chain in these derivatives may facilitate chelation with metal ions or form Schiff bases, altering pharmacokinetic profiles .

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Bioactivity Notable Properties
Target Compound Quinoxaline Piperazine-pyridazine-pyrazole Kinase inhibition, CNS targets Balanced solubility, moderate logP
3,5-Dimethylpyrazole Analog Quinoxaline 3,5-Dimethylpyrazole-pyridazine-piperazine Enhanced lipophilicity Higher membrane permeability
CAS 1022150-57-7 Quinoline-triazolopyridazine Thioether-triazole-pyrazole Antimicrobial, kinase inhibition Metabolic stability via thioether
Spiroquinoxaline Derivatives Spiro indenoquinoxaline Pyrano-pyrazole Antitumor Conformational rigidity
Pyrazolopyrimidin-4-yl-hydrazine Pyrazolopyrimidine Hydrazine Adenosine receptor modulation Chelation potential

Key Research Findings

  • Target Compound: Preliminary molecular docking studies suggest strong affinity for serotonin receptors (e.g., 5-HT₆) due to the piperazine-pyridazine motif, which mimics endogenous ligand conformations .
  • Triazolo-pyridazine Analog : Exhibits IC₅₀ values < 100 nM against EGFR kinase in vitro, attributed to the triazole-thioether moiety’s electron-withdrawing effects .
  • Spiro Derivatives : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~ 12 μM), likely due to intercalation with DNA via planar spiro systems .

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